Quinoxaline-6-carbohydrazide
Overview
Description
Synthesis Analysis
The synthesis of quinoxaline-6-carbohydrazide derivatives involves various chemical strategies, including the linkage of different substituted phenylhydrazone groups to the quinoxaline scaffold. For example, Mao Zhang et al. (2014) synthesized a series of (E)-6-((2-phenylhydrazono)methyl)quinoxaline derivatives, highlighting the diverse synthetic pathways explored for creating quinoxaline-6-carbohydrazide derivatives with enhanced antifungal and antioxidant activities (Zhang et al., 2014).
Molecular Structure Analysis
The molecular structure of quinoxaline-6-carbohydrazide derivatives is critical for their biological activity. Structural confirmation is typically achieved through various spectroscopic methods, including NMR, MS, and X-ray crystallography. For instance, the structure-activity relationship (SAR) studies provide insights into how different substitutions on the quinoxaline core affect biological activity and stability (Zhang et al., 2014).
Chemical Reactions and Properties
Quinoxaline-6-carbohydrazide and its derivatives undergo various chemical reactions, enabling the synthesis of compounds with potential biological activities. These reactions include cyclocondensation, alkylation, and hydrazinolysis, leading to the formation of compounds with diverse chemical properties and biological activities. For example, Aleksanyan and Hambardzumyan (2019) detailed the synthesis of quinoline-6-carbohydrazide derivatives through reactions with phenyl isothiocyanate and carbon disulfide, demonstrating the versatility of quinoxaline-6-carbohydrazide in chemical transformations (Aleksanyan & Hambardzumyan, 2019).
Scientific Research Applications
Application 1: Anti-Diabetic Agents
- Summary of the Application : Quinoxaline-6-carbohydrazide has been used in the design and synthesis of anti-diabetic agents . A novel series of diphenylquinoxaline-6-carbohydrazide hybrids were rationally designed and synthesized for this purpose .
- Methods of Application or Experimental Procedures : These compounds were screened as possible α-glucosidase inhibitors . α-glucosidase is an important enzyme found in the digestive system that participates in the body’s carbohydrate metabolism .
- Results or Outcomes : The synthesized compounds exhibited good inhibitory activity with IC50 values in the range of 110.6 ± 6.0 to 453.0 ± 4.7 µM, in comparison with acarbose as the positive control (750.0 ± 10.5 µM) . The most potent derivative bearing 3-fluorophenyl moiety was further explored by kinetic studies and showed the competitive type of inhibition .
Application 2: Dual EGFR and COX-2 Inhibitors
- Summary of the Application : Novel quinoxaline derivatives have been synthesized and studied as dual EGFR (Epidermal Growth Factor Receptor) and COX-2 (Cyclooxygenase-2) inhibitors . These inhibitors are often used in the treatment of various types of cancers .
- Methods of Application or Experimental Procedures : The quinoxaline derivatives were synthesized via the reaction of 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide with different aldehydes, ketones, diketones, ketoesters, as well as hydrazine, phenyl isothiocyanate, carbon disulphide .
- Results or Outcomes : The study did not provide specific results or outcomes for the synthesized compounds .
Application 3: Broad Spectrum of Biological Activities
- Summary of the Application : Quinoxaline derivatives have been found to exhibit a broad spectrum of biological activities . They have been used as bacteriocides, insecticides, antibacterials, antifungals, antitubercular agents, analgesics, and anti-inflammatory agents .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures vary depending on the specific biological activity being targeted .
- Results or Outcomes : The specific results or outcomes also vary depending on the specific biological activity being targeted .
Application 4: Anti-Cancer Agents
- Summary of the Application : Novel quinoxaline derivatives have been synthesized and studied as dual EGFR (Epidermal Growth Factor Receptor) and COX-2 (Cyclooxygenase-2) inhibitors . These inhibitors are often used in the treatment of various types of cancers .
- Methods of Application or Experimental Procedures : The quinoxaline derivatives were synthesized via the reaction of 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide with different aldehydes, ketones, diketones, ketoesters, as well as hydrazine, phenyl isothiocyanate, carbon disulphide .
- Results or Outcomes : The study did not provide specific results or outcomes for the synthesized compounds .
Application 5: Broad Spectrum of Biological Activities
- Summary of the Application : Quinoxaline derivatives have been found to exhibit a broad spectrum of biological activities . They have been used as bacteriocides, insecticides, antibacterials, antifungals, antitubercular agents, analgesics, and anti-inflammatory agents .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures vary depending on the specific biological activity being targeted .
- Results or Outcomes : The specific results or outcomes also vary depending on the specific biological activity being targeted .
Safety And Hazards
properties
IUPAC Name |
quinoxaline-6-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O/c10-13-9(14)6-1-2-7-8(5-6)12-4-3-11-7/h1-5H,10H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOFSERVPSYSXFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30405302 | |
Record name | Quinoxaline-6-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30405302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Quinoxaline-6-carbohydrazide | |
CAS RN |
175204-23-6 | |
Record name | Quinoxaline-6-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30405302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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